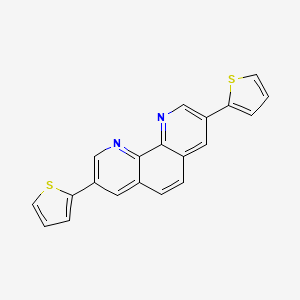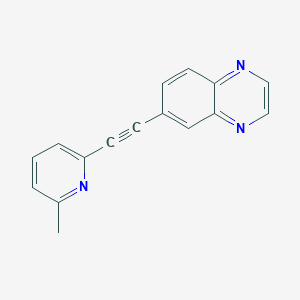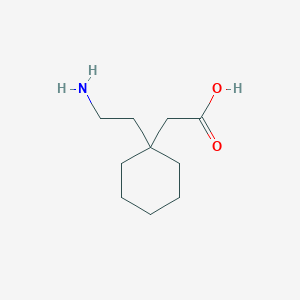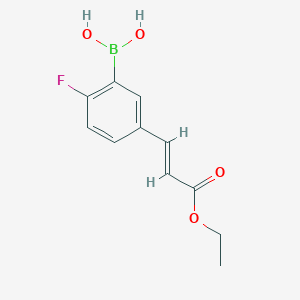![molecular formula C8H5NO2S B1454876 Acide thiéno[3,2-b]pyridin-7-carboxylique CAS No. 1416714-01-6](/img/structure/B1454876.png)
Acide thiéno[3,2-b]pyridin-7-carboxylique
Vue d'ensemble
Description
Thieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound . It has a molecular weight of 179.2 . It’s also known for its pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Synthesis Analysis
Thieno[3,2-b]pyridine derivatives can be synthesized using various methods . One approach involves heating thiophene-2-carboxamides in formic acid . Another method uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .Molecular Structure Analysis
The molecular structure of Thieno[3,2-b]pyridine-7-carboxylic acid is characterized by a fused ring system incorporating a pyridine and a thiophene ring . The single-crystal X-ray diffraction analysis revealed that resonance-assisted hydrogen bonds (RAHBs) formed in the building block .Chemical Reactions Analysis
Thieno[3,2-b]pyridine derivatives are known to undergo various chemical reactions. For instance, they can be used as starting materials or key intermediates in the synthesis of thieno[2,3-b]pyridines .Physical And Chemical Properties Analysis
Thieno[3,2-b]pyridine-7-carboxylic acid is a powder at room temperature with a molecular weight of 179.2 .Applications De Recherche Scientifique
Cellules solaires sensibilisées par colorant (DSSC)
Acide thiéno[3,2-b]pyridin-7-carboxylique : les dérivés sont utilisés comme groupes donneurs dans la conception de colorants donneur-π-accepteur pour les DSSC. Ces colorants sont essentiels pour les performances photovoltaïques des DSSC, qui convertissent la lumière du soleil en énergie électrique. Les dérivés de la pyridine liés au thiénothiophène en tant que groupe espaceur π présentent des propriétés électroniques prometteuses, telles qu'un écart énergétique plus faible et un indice d'électrophilie plus élevé, ce qui est bénéfique pour une conversion d'énergie efficace .
Electronique organique
Dans le domaine de l'électronique organique, l'this compound est un composant précieux en raison de ses propriétés électroniques. La capacité du composé à faciliter le transfert de charge intramoléculaire le rend approprié pour une utilisation dans les diodes électroluminescentes organiques (OLED) et autres dispositifs électroniques où une émission de photons efficace est souhaitée .
Recherche pharmacologique
Ce composé et ses dérivés ont été explorés pour leur potentiel pharmacologique. Ils présentent une gamme d'activités biologiques, notamment des propriétés anticancéreuses, antimalariques, anti-Alzheimer et antivirales. Cela les rend précieux pour la découverte de médicaments et le développement de nouveaux agents thérapeutiques .
Synthèse de composés hétérocycliques
This compound : sert d'intermédiaire clé dans la synthèse de divers composés hétérocycliques. Ces hétérocycles sont importants en chimie médicinale en raison de leurs diverses activités biologiques et de leur potentiel en tant que produits pharmaceutiques .
Études d'amarrage moléculaire
Le composé est utilisé dans les études d'amarrage moléculaire pour comprendre l'interaction entre les médicaments et leurs cibles. Cela aide à la conception rationnelle de médicaments avec une efficacité améliorée et des effets secondaires réduits .
Calculs de chimie quantique
This compound : les dérivés font l'objet de calculs de chimie quantique pour prédire leur réactivité et leur stabilité. Ces études sont essentielles pour concevoir des composés présentant les propriétés souhaitées pour diverses applications .
Mécanisme D'action
Target of Action
Thieno[3,2-b]pyridine derivatives are known to exhibit a wide range of pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Mode of Action
It is believed to inhibit tyrosine kinases associated with pdgfr or raf . This inhibition can disrupt a variety of cellular communication problems, making these compounds potentially useful in cancer treatment .
Biochemical Pathways
Thieno[3,2-b]pyridine-7-carboxylic acid is thought to affect several biochemical pathways. It may inhibit protein kinases (PKs), which play key roles in several signal transduction pathways, leading to metastasis and drug resistance . By inhibiting these pathways, the compound could potentially halt the progression of diseases characterized by uncontrolled cell proliferation and differentiation, such as cancer .
Pharmacokinetics
The structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness . This suggests that Thieno[3,2-b]pyridine-7-carboxylic acid may have good bioavailability.
Result of Action
It is known that thienopyrimidine derivatives can have various biological activities, including anticancer effects through the inhibition of various enzymes and pathways . For example, some thienopyrimidine derivatives have shown promising anti-proliferative activity against several cancer cell lines .
Action Environment
It is known that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
Thieno[3,2-b]pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their diverse biological activities . They could serve as starting points for future drug discovery programs . For instance, a collection of potent and highly ligand efficient inhibitors were prepared and characterized, which could form the basis of a future drug discovery program .
Propriétés
IUPAC Name |
thieno[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMCOQCSDLNNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280470 | |
| Record name | Thieno[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416714-01-6 | |
| Record name | Thieno[3,2-b]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes thieno[3,2-b]pyridine-7-carboxylic acid derivatives interesting for targeting KDM5A?
A: The development of selective inhibitors for α-ketoglutarate (αKG) and Fe(II)-dependent dioxygenases, like KDM5 histone demethylases, is challenging due to the high conservation of their active sites. Thieno[3,2-b]pyridine-7-carboxylic acid derivatives offer a promising approach by targeting a unique feature near the KDM5A active site – a noncatalytic cysteine residue (Cys481). This cysteine, absent in other histone demethylase families, presents an opportunity for selective inhibition through covalent modification. [, ]
Q2: How do these compounds interact with KDM5A at the molecular level?
A: Research has focused on modifying the thieno[3,2-b]pyridine-7-carboxylic acid scaffold to enable interactions with Cys481. For example, incorporating an electrophilic acrylamide group into the structure, as seen in compound N71 (2-((3-(4-(dimethylamino)but-2-enamido)phenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid), allows for covalent bond formation with Cys481. This covalent interaction leads to more potent and longer-lasting inhibition compared to non-covalent analogs. [, , ]
Q3: What structural modifications have been explored to enhance the inhibitory activity of thieno[3,2-b]pyridine-7-carboxylic acid derivatives against KDM5A?
A3: Several modifications have been investigated, including:
- Introduction of electrophilic groups: Adding acrylamide moieties, as in N71, allows for covalent binding to Cys481, enhancing potency and duration of inhibition. [, ]
- Variation of substituents: Exploring different substituents on the thienopyridine core and surrounding groups can influence binding affinity and selectivity. For instance, compounds like N70 (2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid) and N49 (2-((2-chlorophenyl)(2-(1-methylpyrrolidin-2-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid) showcase the impact of varying substituents on binding. [, , ]
Q4: What methods are used to study the interactions between these compounds and KDM5A?
A4: Various techniques are employed to characterize these interactions:
- X-ray crystallography: This technique allows researchers to determine the three-dimensional structure of KDM5A bound to inhibitors, providing detailed insights into binding modes and interactions with key residues. [, , , , , ]
- Enzyme inhibition assays: These assays quantify the inhibitory activity of compounds against KDM5A, allowing for the determination of IC50 values and assessment of inhibition mechanisms (e.g., competitive vs. non-competitive). [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















